(4-Methoxy-1H-indol-3-yl)methanamine falls under the category of indole derivatives, which are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely studied for their pharmacological properties, including their roles as neurotransmitter modulators and potential therapeutic agents in various diseases.
The molecular structure of (4-methoxy-1H-indol-3-yl)methanamine features a methoxy group (-OCH₃) attached to the fourth position of the indole ring and an amine group (-NH₂) at the third position.
InChI=1S/C10H12N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,5,11H2,1H3
COC1=CC2=C(C=C1)NC=C2CN
This structure suggests that the compound is likely to exhibit significant interactions with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions typical of indole derivatives.
(4-Methoxy-1H-indol-3-yl)methanamine can participate in various chemical reactions typical for amines and indoles:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for (4-methoxy-1H-indol-3-yl)methanamine is primarily associated with its interaction with neurotransmitter systems:
These interactions highlight its potential therapeutic applications in neuropharmacology.
These properties suggest moderate solubility in polar solvents and potential bioavailability in biological systems.
(4-Methoxy-1H-indol-3-yl)methanamine has several scientific applications:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3